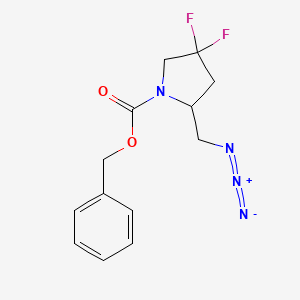
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. This compound features a unique diazepanone ring fused to a benzoic acid moiety, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid typically involves a multi-step reaction process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction mechanism.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated benzoic acid derivatives with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
- 4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
- 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid
Uniqueness
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid is unique due to the presence of the piperidin-1-yl group, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C16H19N3O4 |
|---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C16H19N3O4/c20-14-6-9-19(16(23)17-14)13-10-11(15(21)22)4-5-12(13)18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,21,22)(H,17,20,23) |
InChI-Schlüssel |
MYFCPTIHAGCFRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


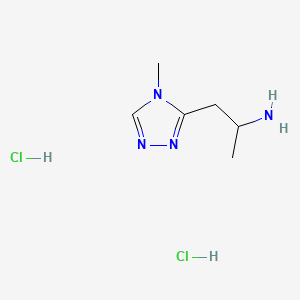
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)

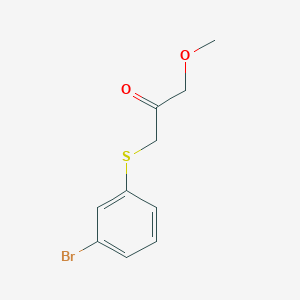
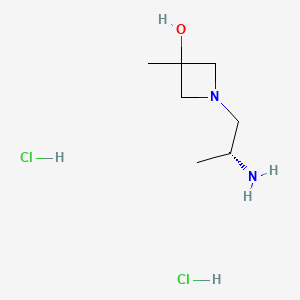
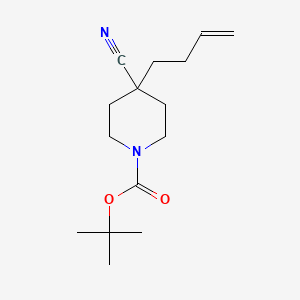
![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
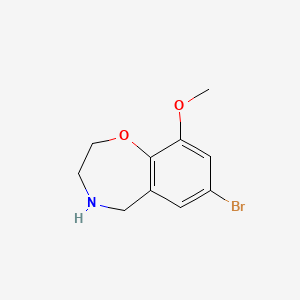


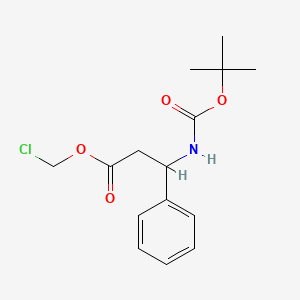
imino-lambda6-sulfanone](/img/structure/B13491372.png)
